2-Methyl-1-(prop-2-yn-1-yl)cyclopentane-1-carbaldehyde

Catalog No.
S13783012
CAS No.
M.F
C10H14O
M. Wt
150.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-1-(prop-2-yn-1-yl)cyclopentane-1-carbalde...

Product Name

2-Methyl-1-(prop-2-yn-1-yl)cyclopentane-1-carbaldehyde

IUPAC Name

2-methyl-1-prop-2-ynylcyclopentane-1-carbaldehyde

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

InChI

InChI=1S/C10H14O/c1-3-6-10(8-11)7-4-5-9(10)2/h1,8-9H,4-7H2,2H3

InChI Key

XEAXRSFMIDXNSJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC1(CC#C)C=O

2-Methyl-1-(prop-2-yn-1-yl)cyclopentane-1-carbaldehyde is an organic compound characterized by a cyclopentane ring with a prop-2-yn-1-yl substituent and an aldehyde functional group. Its molecular formula is C10H14OC_{10}H_{14}O, and it has a molecular weight of 150.22 g/mol. The compound's unique structure includes both an alkyne and an aldehyde, which contribute to its distinct chemical reactivity and potential applications in organic synthesis and medicinal chemistry .

  • Oxidation: 2-Methyl-1-(prop-2-yn-1-yl)cyclopentane-1-carbaldehyde can be oxidized to form 2-Methyl-1-(prop-2-yn-1-yl)cyclopentane-1-carboxylic acid.
  • Reduction: It can be reduced to yield 2-Methyl-1-(prop-2-yn-1-yl)cyclopentanol.
  • Substitution Reactions: The aldehyde group can participate in nucleophilic addition reactions, leading to various substituted derivatives depending on the nucleophile employed .

Research into the biological activity of 2-Methyl-1-(prop-2-yn-1-yl)cyclopentane-1-carbaldehyde is still emerging. Preliminary studies suggest that its derivatives may exhibit antimicrobial and anticancer properties. The compound's ability to generate reactive oxygen species may play a role in its biological activities, particularly in oxidative stress-related pathways .

The synthesis of 2-Methyl-1-(prop-2-yn-1-yl)cyclopentane-1-carbaldehyde typically involves the following steps:

  • Alkylation: Cyclopentanol is alkylated using propargyl bromide in the presence of sodium hydride as a base. This reaction is generally conducted under inert atmosphere conditions and involves refluxing the mixture in tetrahydrofuran.
  • Formylation: The resulting product can then be subjected to formylation to introduce the aldehyde functional group .

The compound has various applications across different fields:

  • Organic Synthesis: It serves as a building block for synthesizing complex organic molecules, particularly through reactions like Sonogashira cross-coupling.
  • Pharmaceutical Development: It has potential use in designing pharmaceuticals that target specific biological pathways.
  • Fine Chemicals Production: The compound may be utilized in producing specialty chemicals and materials .

Several compounds share structural similarities with 2-Methyl-1-(prop-2-yn-1-yl)cyclopentane-1-carbaldehyde, each having unique properties:

Compound NameStructure TypeKey Differences
1-(Prop-2-en-1-yl)cyclopentane-1-carbaldehydeAlkene instead of alkyneContains an alkene group, affecting reactivity and potential applications.
1-(Prop-2-yn-1-yl)cyclopentane-1-carboxylic acidCarboxylic acid instead of aldehydeHas a carboxylic acid group, which alters its reactivity profile significantly.
3-MethylcyclopentaneformaldehydeDifferent substituentsLacks the alkyne functionality; primarily used in different synthetic pathways.

The uniqueness of 2-Methyl-1-(prop-2-yn-1-yl)cyclopentane-1-carbaldehyde lies in its combination of both an alkyne and an aldehyde, providing distinct reactivity options not available in its analogs .

XLogP3

2.1

Hydrogen Bond Acceptor Count

1

Exact Mass

150.104465066 g/mol

Monoisotopic Mass

150.104465066 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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